Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Complex Molecules
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of a wide range of biologically active compounds. For instance, it has been utilized in the synthesis of Vandetanib, a medication used to treat certain types of cancer, showcasing its significance in medicinal chemistry (Min Wang et al., 2015). Furthermore, it plays a crucial role in the synthesis of crizotinib, another cancer medication, highlighting its versatility in drug development (D. Kong et al., 2016).
Intermediate for Anticancer Drugs
The compound is also an important intermediate for small molecule anticancer drugs. A study outlined a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, demonstrating its application in the synthesis of anticancer agents, indicating its potential in contributing to new cancer treatments (Binliang Zhang et al., 2018).
Corrosion Inhibition
In the field of materials science, this compound derivatives have been investigated for their anticorrosive properties. For example, a novel heterocyclic compound was studied for its effectiveness in protecting carbon steel against corrosion in acidic environments, revealing its potential in industrial applications to enhance material longevity and resistance to environmental damage (B. Praveen et al., 2021).
Mechanism of Action
Mode of Action
Its interaction with biological targets would depend on the specific structure and properties of the final compound it is used to synthesize .
Biochemical Pathways
It can be used in the synthesis of various pharmaceuticals that do interact with biochemical pathways .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . The compound’s bioavailability would depend on the specific properties of the final compound it is used to synthesize.
Result of Action
The molecular and cellular effects of 1-Boc-4-(cyanomethyl)piperidine would depend on the specific structure and properties of the final compound it is used to synthesize .
Action Environment
The action, efficacy, and stability of 1-Boc-4-(cyanomethyl)piperidine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored in a refrigerator, indicating that lower temperatures may help maintain its stability .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation . This interaction involves binding to specific proteins and facilitating their degradation, thereby regulating protein levels within cells.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a linker in PROTACs, binding to both the target protein and an E3 ubiquitin ligase. This interaction facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . Additionally, this compound may influence gene expression by modulating the levels of specific proteins within cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively modulate protein levels without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on liver and kidney function . Threshold effects and the compound’s safety profile need to be carefully evaluated in preclinical studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that influence its localization and accumulation. Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for its role in targeted protein degradation and other cellular processes .
Properties
IUPAC Name |
tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-6,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARQASBBVGBMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623842 | |
Record name | tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256411-39-9 | |
Record name | tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Cyanomethyl)piperidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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